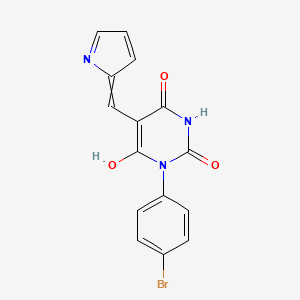![molecular formula C18H16ClNO2 B4736252 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline
Vue d'ensemble
Description
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline, also known as cloroxylenol, is a chemical compound that has been widely used in various fields such as medicine, agriculture, and industry. This compound has shown promising results in scientific research, particularly in the field of microbiology, due to its potent antimicrobial properties.
Mécanisme D'action
The mechanism of action of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline involves the disruption of the cell membrane of microorganisms, leading to their death. Cloroxylenol is believed to interfere with the synthesis of cell membrane lipids, causing the membrane to become more permeable and leading to the leakage of cellular components. Cloroxylenol also disrupts the proton motive force of the bacterial cell, leading to a loss of energy and ultimately cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline has been shown to have other biochemical and physiological effects. Cloroxylenol has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition can lead to muscle paralysis and respiratory failure in high doses. Cloroxylenol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Cloroxylenol has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It has a broad spectrum of antimicrobial activity, making it useful for a wide range of experiments. However, there are also limitations to its use. Cloroxylenol can be toxic in high doses, which can limit its use in certain experiments. It can also be unstable in certain conditions, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for research on 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline. One area of research is the development of new formulations of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline that are more stable and have improved efficacy. Another area of research is the investigation of the mechanisms of action of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline, particularly in relation to its anti-inflammatory properties. Finally, there is a need for further research on the toxicity of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline, particularly in relation to its potential effects on human health.
Conclusion
In conclusion, 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline is a potent antimicrobial compound that has shown promising results in scientific research. It has been extensively studied for its antimicrobial properties and has been used in various fields such as medicine, agriculture, and industry. Cloroxylenol has a broad spectrum of activity against microorganisms, making it useful for a wide range of experiments. However, there are also limitations to its use, particularly in relation to its toxicity. Further research is needed to fully understand the mechanisms of action of 8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline and to develop new formulations with improved efficacy and stability.
Applications De Recherche Scientifique
Cloroxylenol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Cloroxylenol has been used in the development of disinfectants, antiseptics, and preservatives. It has also been used in the treatment of various skin infections, such as acne, and in the prevention of surgical site infections.
Propriétés
IUPAC Name |
8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-8-9-14-4-2-7-17(18(14)20-13)22-11-10-21-16-6-3-5-15(19)12-16/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTYEQOCLQOOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3-Chlorophenoxy)ethoxy]-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)

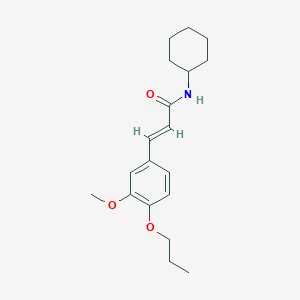
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
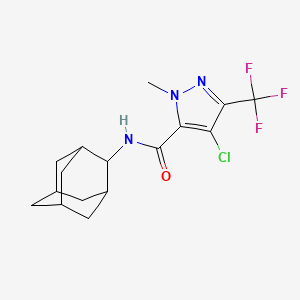
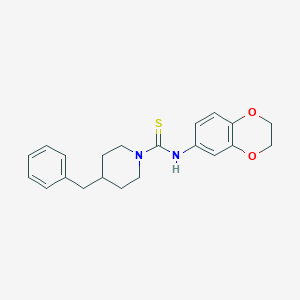

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4736223.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)
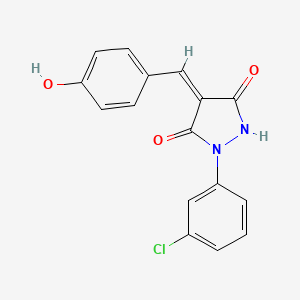

![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
